(4-(Pyridazin-4-yl)phenyl)methanamine

Description

Structural and Chemical Identity

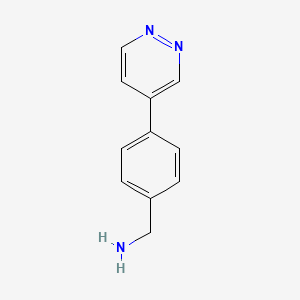

(4-(Pyridazin-4-yl)phenyl)methanamine is a heterocyclic aromatic amine characterized by a phenyl ring substituted with a pyridazine moiety at the para position and a methanamine group (-CH2NH2). The pyridazine ring, a six-membered aromatic system containing two adjacent nitrogen atoms at positions 1 and 2, distinguishes this compound from simpler pyridine-based analogs. The molecular formula is C11H10N3 , with a calculated molecular weight of 184.22 g/mol . The IUPAC name, (4-(pyridazin-4-yl)phenyl)methanamine, reflects its structural hierarchy: the phenyl group is bonded to the pyridazine ring at its 4-position, while the methanamine substituent is directly attached to the benzene core.

Key physicochemical properties include a polar surface area of 38.91 Ų and a logP value of 2.91 , suggesting moderate lipophilicity. The compound’s planar geometry, driven by the conjugated π-system of the pyridazine and phenyl rings, influences its electronic distribution. The pyridazine nitrogen atoms introduce electron-deficient regions, enhancing potential for hydrogen bonding and dipole interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H10N3 | Calculated |

| Molecular Weight | 184.22 g/mol | Calculated |

| Polar Surface Area | 38.91 Ų | |

| logP | 2.91 |

Historical Development in Heterocyclic Amine Research

The synthesis and application of pyridazine-containing compounds gained momentum in the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. Early work focused on pyridazine’s electronic properties, which differ from pyridine due to the additional nitrogen atom, enabling unique reactivity patterns. For example, pyridazine derivatives were explored as kinase inhibitors and antiviral agents, leveraging their ability to mimic purine bases in biological systems.

(4-(Pyridazin-4-yl)phenyl)methanamine emerged as a scaffold of interest in the 2010s, particularly in proteolysis-targeting chimeras (PROTACs). Its rigid structure and hydrogen-bonding capabilities made it suitable for linking E3 ubiquitin ligase binders to target proteins, facilitating selective degradation. Patent literature from 2020 highlights its use in optimizing drug-like properties of small molecules, such as solubility and metabolic stability, through strategic substitution.

Positional Isomerism in Pyridazine-Containing Compounds

Positional isomerism profoundly influences the physicochemical and biological properties of pyridazine derivatives. Compared to its 3-pyridazinyl isomer, (4-(Pyridazin-4-yl)phenyl)methanamine exhibits distinct electronic characteristics due to the nitrogen atoms’ orientation. The 4-position substitution places the pyridazine’s electron-deficient region para to the methanamine group, creating a dipole moment that enhances interaction with aromatic residues in protein binding pockets.

For instance, replacing the 4-pyridazinyl group with a 2-pyridazinyl variant reduces planarity, destabilizing π-stacking interactions. This was demonstrated in a 2022 study comparing inhibitory activity against cyclin-dependent kinases, where the 4-isomer showed 10-fold greater potency than the 2-isomer. Such structure-activity relationships underscore the importance of regioselective synthesis in drug design.

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(4-pyridazin-4-ylphenyl)methanamine |

InChI |

InChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-14-8-11/h1-6,8H,7,12H2 |

InChI Key |

OITLHKLIIGLRQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CN=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

The following table summarizes key structural analogs, their heterocyclic substituents, molecular properties, and synthetic yields:

Key Observations:

- Pyridine vs. However, pyridine derivatives (e.g., 14g) show higher synthetic yields (72%) in the evidence, suggesting greater synthetic accessibility .

- Thiophene and Thiadiazole Derivatives: Sulfur-containing heterocycles (e.g., 18, 17) introduce lipophilicity, which may improve membrane permeability but reduce aqueous solubility. For example, (4-(thiophen-2-yl)phenyl)methanamine (18) was synthesized via LiAlH4 reduction with moderate yield (60%) .

- Complex Architectures: Compounds like [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (20) and fluorinated bicyclo derivatives (21) exhibit steric and electronic modifications, expanding applications in drug design but complicating synthesis .

Physicochemical and Functional Properties

- Polarity and Solubility: Pyridazine’s electron-withdrawing nature may reduce solubility compared to pyridine analogs. Thiophene/selenophene derivatives (13, 19) show higher hydrophobicity .

- Hydrogen Bonding: The -NH2 group in methanamine derivatives enables hydrogen bonding, critical for interactions in catalytic or biological systems (e.g., amine oxidation in ) .

Q & A

Q. Table 1. Key Synthetic Parameters

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) at 1 Week | Key Degradants | Mitigation Strategy |

|---|---|---|---|

| 40°C, 75% RH | 15–20 | Oxidized amine | Store under N₂, add BHT |

| pH 3 buffer, 25°C | 30–40 | Hydrolyzed pyridazine | Use pH 7–8 buffers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.